molecular formula C7H11NO2 B1612297 N-Methyl-2-oxocyclopentane-1-carboxamide CAS No. 82634-76-2

N-Methyl-2-oxocyclopentane-1-carboxamide

Cat. No. B1612297
CAS RN: 82634-76-2
M. Wt: 141.17 g/mol
InChI Key: MBXHFKYMBGGDLG-UHFFFAOYSA-N
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Patent
US04708959

Procedure details

5 g of 2-(N-methylcarbamoyl)cyclopentanone are dissolved in 100 cc of anhydrous ethanol saturated by anhydrous HCl gas. Into this solution, cooled to 0° C., there is passed for 5 hours a current of H2S and HCl gas. After having de-gassed the reaction mixture, there is added, with agitation, 0.5 molar equivalent of sodium metaperiodate fixed on acidic alumina (Al2O3), the temperature being maintained at 0° C. One-half hour later the reaction mixture is filtered. The filtrate is concentrated under reduced pressure. The residue is taken up in a 1:1 mixture of ethyl acetate and water. The pH of the aqueous solution is then adjusted, with agitation, to about 6 by the addition of sodium bicarbonate. The aqueous phase is decanted, then extracted with chloroform. The chloroform phase is then dried on sodium sulfate, and concentrated. On evaporation, an amorphous white solid, melting at 111° C. is obtained. Mass spectroscopy gives the expected relative peak at m/e: 155 (C7H9NOS)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([CH:5]1[CH2:9][CH2:8][CH2:7][C:6]1=O)=[O:4].[SH2:11]>C(O)C.Cl>[CH3:1][N:2]1[S:11][C:6]2[CH2:7][CH2:8][CH2:9][C:5]=2[C:3]1=[O:4]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CNC(=O)C1C(CCC1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After having de-gassed the reaction mixture, there
ADDITION
Type
ADDITION
Details
is added, with agitation, 0.5 molar equivalent of sodium metaperiodate
TEMPERATURE
Type
TEMPERATURE
Details
the temperature being maintained at 0° C
FILTRATION
Type
FILTRATION
Details
One-half hour later the reaction mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue is taken up in a 1:1 mixture of ethyl acetate and water
ADDITION
Type
ADDITION
Details
The pH of the aqueous solution is then adjusted, with agitation, to about 6 by the addition of sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
The aqueous phase is decanted
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform phase is then dried on sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
On evaporation
CUSTOM
Type
CUSTOM
Details
an amorphous white solid, melting at 111° C. is obtained
CUSTOM
Type
CUSTOM
Details
Mass spectroscopy gives the expected relative peak at m/e

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
CN1C(=O)C2=C(S1)CCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.